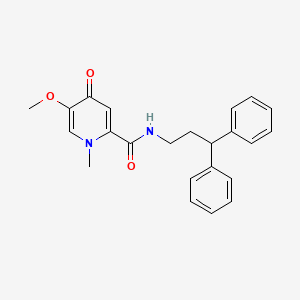

N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-25-16-22(28-2)21(26)15-20(25)23(27)24-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMWQBNZOJRZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C23H24N2O3

- Molecular Weight : 376.456 g/mol

- Purity : Typically around 95%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 3.1 µM, indicating potent antiproliferative activity.

- Other Cell Lines : The compound also exhibited moderate activity against other cancer types, although specific IC50 values were not reported for all .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity:

- Gram-positive Bacteria : Selective activity against strains such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.

- Gram-negative Bacteria : Moderate activity was observed against Escherichia coli and Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study conducted on various synthesized derivatives of dihydropyridines found that this compound exhibited significant cytotoxic effects on MCF-7 cells. The study emphasized the structure–activity relationship (SAR), suggesting that modifications to the side chains could enhance potency .

Study 2: Antibacterial Properties

Research investigating the antibacterial properties of similar compounds indicated that derivatives with methoxy and hydroxy substitutions showed enhanced activity against E. faecalis. The findings suggest that structural modifications can significantly influence biological activity .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 3.1 µM | |

| Antibacterial | E. faecalis | 8 µM | |

| Antibacterial | S. aureus | 32 µM |

Table 2: Structure–Activity Relationship Insights

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased anticancer potency |

| Hydroxy substitutions | Enhanced antibacterial effect |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Analysis :

- Methoxy vs. Nitro Groups: Compound 40004 (OCH3) exhibits improved aqueous solubility compared to 40006 (NO2), which may favor bioavailability.

- Adamantyl vs. Diphenylpropyl : Compound 67’s adamantyl group (logP ~5.2) confers extreme rigidity and lipophilicity, favoring blood-brain barrier penetration. In contrast, the diphenylpropyl chain in the target compound offers conformational flexibility, which may improve binding to flexible enzyme pockets .

Core Structure Variations: Dihydropyridine vs. Dihydronaphthyridine

Table 2: Core Structure Impact on Physicochemical Properties

| Property | 1,4-Dihydropyridine (Target) | 1,4-Dihydronaphthyridine (Compound 67) |

|---|---|---|

| Aromatic System Size | 6-membered ring | 10-membered fused rings |

| Solubility (Predicted) | Moderate (logP ~3.8) | Low (logP ~5.2) |

| Hydrogen Bonding Sites | 2 (amide, methoxy) | 3 (amide, adamantyl, naphthyridine N) |

Analysis :

- However, its larger size reduces solubility, limiting oral bioavailability .

- The target compound’s dihydropyridine core balances moderate solubility with sufficient lipophilicity, making it suitable for both peripheral and central targets.

Research Findings and Functional Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous acetamides (e.g., 40005, 40007), requiring careful control of halogenation and reduction steps .

- Biological Activity : While direct data is unavailable, the methoxy group’s electron-donating nature may reduce oxidative metabolism, extending half-life compared to nitro-substituted analogues (e.g., 40006) .

- Pharmacokinetics : The diphenylpropyl chain’s flexibility may mitigate the poor solubility observed in adamantyl-substituted compounds (e.g., 67), though it could increase vulnerability to CYP450-mediated metabolism .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,3-diphenylpropyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step routes, including:

- Carboxamide Coupling : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in acetonitrile or DMF for amide bond formation, as demonstrated in analogous dihydropyridine carboxamide syntheses .

- Dihydropyridine Core Construction : Cyclocondensation of β-ketoesters with amines or aldehydes under reflux conditions, followed by methoxy group introduction via nucleophilic substitution .

- Purification : Column chromatography (e.g., silica gel with PE:EA gradients) and recrystallization (ethanol/water) for isolating the final product .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C-NMR : Identify substituents (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons in δ 6.8–7.5 ppm). Discrepancies in splitting patterns may require 2D NMR (COSY, HSQC) .

- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (ESI/MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography : For absolute configuration determination, as seen in related dihydropyridines .

Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization or amidation) .

- Reaction Path Screening : Tools like the ACD/Labs Percepta Platform predict solvent effects and reagent compatibility, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing dihydropyridine reaction datasets to predict optimal temperatures, catalysts, or solvent ratios .

Advanced: How to resolve contradictions in NMR data for diastereomers or tautomeric forms?

Methodological Answer:

- Variable Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol) by observing signal coalescence at elevated temperatures .

- Chiral Shift Reagents : Differentiate diastereomers using europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

- Dynamic HPLC : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations .

Basic: What biological activities are reported for structurally similar 1,4-dihydropyridines?

Methodological Answer:

- Calcium Channel Modulation : Screen for L-type calcium channel blocking using patch-clamp assays, as seen in nifedipine analogs .

- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Evaluate acetylcholinesterase or kinase inhibition via spectrophotometric assays .

Advanced: How to design a DoE (Design of Experiments) for reaction optimization?

Methodological Answer:

- Factors : Select critical variables (e.g., temperature, catalyst loading, solvent polarity) .

- Response Surface Methodology (RSM) : Use a central composite design to model yield or purity as a function of inputs .

- Contradiction Analysis : If interactions between factors (e.g., temperature × solvent) conflict with predictions, refine the model via ANOVA and residual plots .

Advanced: What challenges arise in isolating this compound due to physicochemical properties?

Methodological Answer:

- Low Solubility : Use co-solvents (e.g., DMSO/water mixtures) or micronization to enhance dissolution for biological assays .

- Hydrolysis Sensitivity : Stabilize the dihydropyridine core by storing under inert gas (N₂/Ar) at –20°C .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

Basic: What stability protocols are recommended for long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the dihydropyridine ring .

- Moisture Control : Use desiccants (silica gel) and vacuum-sealed containers to avoid hydrolysis .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.